molecular formula C15H15NO5 B4036357 3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B4036357
M. Wt: 289.28 g/mol
InChI Key: UDBOPXKFAIRNQR-UHFFFAOYSA-N
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Description

3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a furan derivative and an olefinic or acetylenic dienophile. The reaction conditions often include heating the reactants to facilitate the formation of the bicyclic structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may also include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the methoxyanilino and carbonyl groups.

    1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: This compound has a similar core structure but differs in its functional groups.

Uniqueness

3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-9-4-2-3-8(7-9)16-14(17)12-10-5-6-11(21-10)13(12)15(18)19/h2-7,10-13H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOPXKFAIRNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

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